Methyl 2,2,4,4-tetramethylpentanoate
Overview
Description
Methyl 2,2,4,4-tetramethylpentanoate, also known as 2,2,4,4-tetramethylvaleric acid methyl ester, is an organic compound with the molecular formula C10H20O2. It is a methyl ester derivative of 2,2,4,4-tetramethylpentanoic acid. This compound is characterized by its branched structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,4,4-tetramethylpentanoate can be synthesized through the esterification of 2,2,4,4-tetramethylpentanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,4,4-tetramethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2,4,4-tetramethylpentanoic acid and methanol.
Reduction: 2,2,4,4-tetramethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2,4,4-tetramethylpentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2,2,4,4-tetramethylpentanoate is primarily related to its chemical reactivity. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases in biological systems. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate:
Ethyl 2,2,4,4-tetramethylpentanoate: An ethyl ester derivative of 2,2,4,4-tetramethylpentanoic acid.
Uniqueness
Methyl 2,2,4,4-tetramethylpentanoate is unique due to its highly branched structure, which imparts different physical and chemical properties compared to straight-chain esters. This branching can affect its boiling point, solubility, and reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2,2,4,4-tetramethylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7-10(4,5)8(11)12-6/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFOCQRCLBIGLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956653 | |
Record name | Methyl 2,2,4,4-tetramethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35201-72-0 | |
Record name | Pentanoic acid, 2,2,4,4-tetramethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035201720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,2,4,4-tetramethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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